Acid brown 16 (C.I. 17610) Acid brown 16 (C.I. 17610)
Brand Name: Vulcanchem
CAS No.: 6222-58-8
VCID: VC8283728
InChI: InChI=1S/C28H20ClN3O8S2.Na/c29-18-7-13-25(40-21-9-11-22(12-10-21)41(34,35)36)24(15-18)31-32-27-26(42(37,38)39)14-17-6-8-20(16-23(17)28(27)33)30-19-4-2-1-3-5-19;/h1-16,30,33H,(H,34,35,36)(H,37,38,39);
SMILES: C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=C(C=C5)S(=O)(=O)O)O.[Na]
Molecular Formula: C28H20ClN3NaO8S2
Molecular Weight: 649.0 g/mol

Acid brown 16 (C.I. 17610)

CAS No.: 6222-58-8

Cat. No.: VC8283728

Molecular Formula: C28H20ClN3NaO8S2

Molecular Weight: 649.0 g/mol

* For research use only. Not for human or veterinary use.

Acid brown 16 (C.I. 17610) - 6222-58-8

Specification

CAS No. 6222-58-8
Molecular Formula C28H20ClN3NaO8S2
Molecular Weight 649.0 g/mol
Standard InChI InChI=1S/C28H20ClN3O8S2.Na/c29-18-7-13-25(40-21-9-11-22(12-10-21)41(34,35)36)24(15-18)31-32-27-26(42(37,38)39)14-17-6-8-20(16-23(17)28(27)33)30-19-4-2-1-3-5-19;/h1-16,30,33H,(H,34,35,36)(H,37,38,39);
Standard InChI Key QGCNOAARZFAOHK-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=C(C=C5)S(=O)(=O)O)O.[Na]
Canonical SMILES C1=CC=C(C=C1)NC2=CC3=C(C(=C(C=C3C=C2)S(=O)(=O)O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=C(C=C5)S(=O)(=O)O)O.[Na]

Introduction

Chemical Composition and Structural Properties

Acid Brown 16 is classified as a monoazo dye, featuring a single azo group (-N=N-) bridging aromatic moieties. Its molecular formula is C28H18ClN3Na2O8S2\text{C}_{28}\text{H}_{18}\text{ClN}_{3}\text{Na}_{2}\text{O}_{8}\text{S}_{2}, with a molecular weight of 670.02 g/mol . The compound’s structure includes a sulfonic acid group (-SO3_3Na), enhancing its water solubility, and a chloro substituent contributing to its electron-withdrawing properties. The presence of sodium counterions stabilizes the dye in aqueous solutions, making it suitable for acidic dyeing processes .

Under strong acidic conditions, the dye undergoes protonation, shifting its absorption spectrum. For instance, in concentrated sulfuric acid, Acid Brown 16 exhibits a red-to-purple transition, while dilution yields an olive coloration . Alkaline conditions, conversely, produce a wine-red hue due to deprotonation of hydroxyl groups . These chromic shifts are critical for quality control in industrial applications.

Synthesis and Manufacturing Processes

The synthesis of Acid Brown 16 involves a diazo-coupling reaction under alkaline conditions. The process begins with diazotization of 2-amino-4-chlorodiphenyl ether-4′-sulfonic acid, followed by coupling with 4-hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid . Key steps include:

  • Diazotization: The primary amine group of 2-amino-4-chlorodiphenyl ether-4′-sulfonic acid reacts with nitrous acid (HNO2_2) to form a diazonium salt.

  • Coupling: The diazonium salt reacts with the coupling component (4-hydroxy-6-(phenylamino)naphthalene-2-sulfonic acid) in an alkaline medium, forming the azo linkage.

This method ensures high yield and purity, with Bayer Group’s Sulphoti Acid Brown 2R being a commercially available variant .

Applications and Industrial Use

Acid Brown 16 is predominantly used for dyeing wool, silk, and nylon, where its sulfonic groups form ionic bonds with protonated amino groups in fibers . Its fastness properties, particularly resistance to washing and light, make it suitable for upholstery and automotive textiles. The dye’s performance metrics, as per ISO standards, are summarized below:

PropertyLight FastnessSoaping FastnessPerspiration FastnessOxygen BleachingSeawater Fastness
Fading43323
Staining3–433

Table 1: Fastness properties of Acid Brown 16 under ISO standards .

Degradation and Environmental Impact

The persistence of Acid Brown 16 in aquatic ecosystems has driven research into advanced oxidation processes (AOPs). Studies compare UV/O3_3, electrooxidation, and Fenton reagent (H2_2O2_2/Fe2+^{2+}) for decolorization and mineralization .

UV/Ozone/Hydrogen Peroxide (UV/O3_33/H2_22O2_22)

In a reactor with 1.5 LPM ozone flow and 300 ppm dye concentration, UV/O3_3/H2_2O2_2 achieved >90% mineralization within 60 minutes . Hydroxyl radicals (OH\cdot\text{OH}) generated via O3+H2O2OH+O2\text{O}_3 + \text{H}_2\text{O} \rightarrow 2\cdot\text{OH} + \text{O}_2 attack the azo bond, fragmenting the molecule into biodegradable intermediates . Optimal H2_2O2_2 dosing (1.2–3.7 ppm) is critical to prevent radical scavenging .

Electrooxidation

Using a Ti/Pt–Ir anode at acidic pH, electrooxidation removed 79% of chemical oxygen demand (COD) and 90% color in 40 minutes . Chlorine derivatives (e.g., HClO) formed during electrolysis mediate indirect oxidation, breaking down the dye’s aromatic structure .

Comparative Efficiency

While UV/O3_3/H2_2O2_2 achieves near-complete mineralization, electrooxidation consumes less energy (10–20 kWh/m3^3 vs. 30–50 kWh/m3^3) . Hypochlorite oxidation, in contrast, shows limited efficacy (35% decolorization) .

Recent Advances and Future Directions

Recent studies emphasize hybrid AOPs (e.g., photocatalysis with TiO2_2) to enhance degradation kinetics. Additionally, biodegradation using Pseudomonas spp. shows promise for low-cost treatment . Future research should prioritize lifecycle assessments to evaluate the sustainability of synthesis and degradation pathways.

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